

# 4-(4-Methoxyphenyl)butan-1-amine CAS number and physical constants

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## Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)butan-1-amine

Cat. No.: B1589629

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An In-Depth Technical Guide to **4-(4-Methoxyphenyl)butan-1-amine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(4-Methoxyphenyl)butan-1-amine**, a substituted butylamine derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a methoxyphenyl group attached to a butylamine chain, imparts a unique combination of lipophilicity and basicity, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and a conceptual analytical workflow.

## Chemical Identity and Physical Properties

The unambiguous identification of a chemical compound is paramount for scientific rigor. **4-(4-Methoxyphenyl)butan-1-amine** is registered under the CAS number 72457-26-2.<sup>[1]</sup> While experimental data on its physical constants are not extensively reported in publicly available literature, its fundamental properties can be summarized.

Property	Value	Source
CAS Number	72457-26-2	[1]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> NO	[1]
Molecular Weight	179.26 g/mol	[1]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

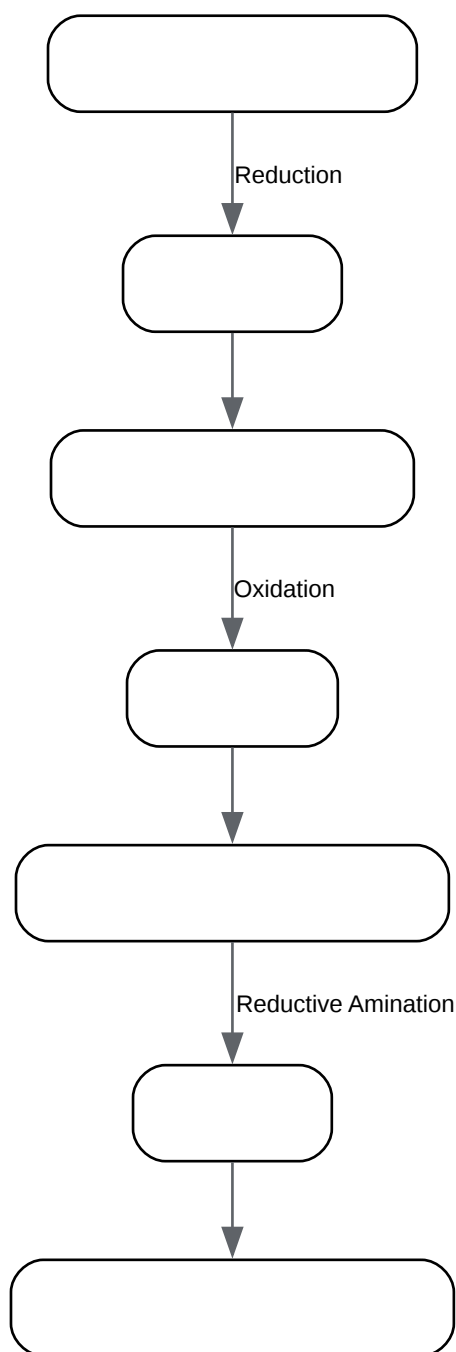
It is important to note that the lack of readily available experimental physical constants suggests that this compound may be primarily used as a synthetic intermediate rather than an end product. For research purposes, it would be prudent to experimentally determine these properties upon synthesis or acquisition.

## Conceptual Synthesis Protocol

The synthesis of **4-(4-methoxyphenyl)butan-1-amine** can be envisioned through a reductive amination pathway, a robust and widely utilized method in organic chemistry for the formation of amines. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

**Rationale:** This multi-step synthesis starts from the commercially available 4-methoxyphenylacetic acid. The choice of a lithium aluminum hydride reduction is a powerful method for the complete reduction of the carboxylic acid to the corresponding alcohol. Subsequent oxidation with a mild oxidizing agent like PCC provides the aldehyde, which is the key intermediate for the reductive amination. The final step utilizes ammonia and a reducing agent to furnish the target primary amine.

**Experimental Workflow:**



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Caption: Conceptual synthetic workflow for **4-(4-Methoxyphenyl)butan-1-amine**.

#### Step-by-Step Methodology:

- Reduction of 4-Methoxyphenylacetic Acid: To a stirred suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ ) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a

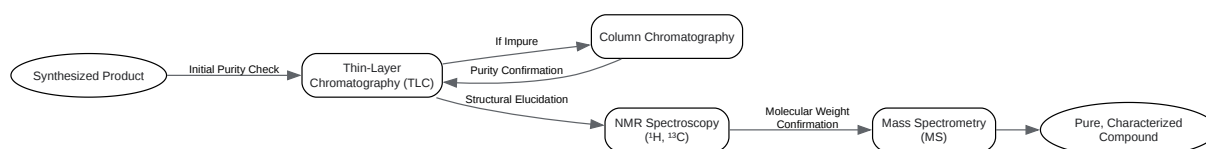
solution of 4-methoxyphenylacetic acid in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield 4-(4-methoxyphenyl)ethanol.

- **Oxidation to 4-(4-Methoxyphenyl)acetaldehyde:** To a solution of 4-(4-methoxyphenyl)ethanol in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), pyridinium chlorochromate (PCC) is added in one portion. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated to give the crude 4-(4-methoxyphenyl)acetaldehyde, which can be used in the next step without further purification.
- **Reductive Amination:** The crude 4-(4-methoxyphenyl)acetaldehyde is dissolved in methanol, and an excess of ammonia is added. The mixture is stirred for a short period before sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) is added portion-wise. The reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford **4-(4-methoxyphenyl)butan-1-amine**.

## Analytical Workflow for Quality Control

Ensuring the purity and structural integrity of the synthesized compound is critical. A standard analytical workflow would involve a combination of chromatographic and spectroscopic techniques.

Logical Flow of Analysis:



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Caption: Standard analytical workflow for compound purification and characterization.

Detailed Methodologies:

- **Thin-Layer Chromatography (TLC):** TLC is an essential technique for monitoring reaction progress and assessing the purity of the final product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of triethylamine) would be developed to achieve good separation between the product and any impurities.
- **Column Chromatography:** For purification, silica gel column chromatography is a standard method. The crude product is loaded onto a silica gel column and eluted with a solvent system similar to that used for TLC. Fractions are collected and analyzed by TLC to identify those containing the pure product.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are indispensable for structural elucidation. The  $^1\text{H}$  NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group, the aliphatic chain protons, and the amine protons. The  $^{13}\text{C}$  NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of **4-(4-methoxyphenyl)butan-1-amine** (179.26 g/mol ).

## Conclusion

**4-(4-Methoxyphenyl)butan-1-amine** serves as a valuable, albeit not extensively characterized, chemical entity. This guide has provided its key identifiers, a plausible and detailed synthetic strategy, and a robust analytical workflow for its quality control. For researchers and scientists in drug development and materials science, this compound represents a versatile starting point for the creation of novel and functional molecules. The provided protocols and workflows offer a solid foundation for the synthesis and characterization

of this and structurally related compounds, emphasizing the principles of scientific integrity and experimental rigor.

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## References

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